PDP-Pfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

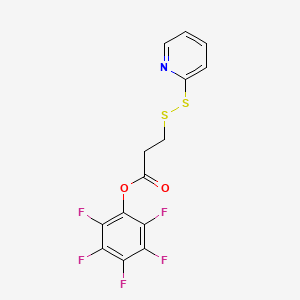

(2,3,4,5,6-pentafluorophenyl) 3-(pyridin-2-yldisulfanyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F5NO2S2/c15-9-10(16)12(18)14(13(19)11(9)17)22-8(21)4-6-23-24-7-3-1-2-5-20-7/h1-3,5H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRMTRFPJXTUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase (PFP) in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP), also known as pyrophosphate-dependent phosphofructokinase (PPi-PFK), is a key enzyme in the glycolytic pathway of a diverse range of bacteria. Unlike its ATP-dependent counterpart, phosphofructokinase-1 (PFK-1), PFP utilizes inorganic pyrophosphate (PPi) as a phosphoryl donor to catalyze the reversible conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP). This unique characteristic provides metabolic flexibility, particularly in anaerobic environments and under conditions of cellular stress where ATP may be limited. This technical guide provides an in-depth exploration of the core functions, regulatory mechanisms, and kinetic properties of bacterial PFP. It also details experimental protocols for its study and discusses its potential as a novel target for antimicrobial drug development.

Introduction: An Alternative Glycolytic Route

Glycolysis is a central metabolic pathway for energy production in most living organisms. The phosphorylation of fructose-6-phosphate is a critical, often rate-limiting, step in this pathway. While most organisms utilize the ATP-dependent phosphofructokinase (PFK) for this reaction, many bacteria, archaea, protists, and plants possess an alternative enzyme, pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP)[1]. PFP (EC 2.7.1.90) catalyzes the following reversible reaction[2]:

D-fructose-6-phosphate + pyrophosphate ⇌ D-fructose-1,6-bisphosphate + phosphate (B84403)

The reversibility of the PFP-catalyzed reaction allows it to function in both glycolysis (F1,6BP production) and gluconeogenesis (F6P production), offering a significant metabolic advantage by enabling rapid shifts in carbon flux in response to changing environmental conditions[1]. This is in stark contrast to the essentially irreversible reaction catalyzed by PFK-1.

Enzymatic Function and Kinetic Properties

Bacterial PFPs exhibit a range of kinetic properties that reflect their diverse metabolic roles. The enzyme's activity is dependent on the concentrations of its substrates, fructose-6-phosphate and pyrophosphate.

Quantitative Kinetic Data

The kinetic parameters for PFP from various bacterial species have been characterized, revealing differences in substrate affinity and catalytic efficiency. A summary of these parameters is presented in Table 1.

| Bacterial Species | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Porphyromonas gingivalis | Fructose-6-Phosphate | 2.2 ± 0.1 | 278 ± 34 | [3][4] |

| Fructose-1,6-Bisphosphate | 0.11 ± 0.03 | 190 ± 14 | [3] | |

| Methylococcus capsulatus (Bath) | Fructose-6-Phosphate | 2.27 ± 0.24 | 7.6 | [5] |

| Pyrophosphate | 0.027 ± 0.007 | - | [5] | |

| Fructose-1,6-Bisphosphate | 0.328 ± 0.012 | 9.0 | [5] | |

| Phosphate | 8.69 ± 1.22 | - | [5] | |

| Thermoproteus tenax | Pyrophosphate | 0.023 | 2.7 | [3] |

| Fructose-6-Phosphate | 0.053 | 2.9 | [3] | |

| Phosphate | 1.43 | 2.1 | [3] | |

| Fructose-1,6-Bisphosphate | 0.033 | - | [3] |

Table 1: Kinetic Parameters of Bacterial Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferases. This table summarizes the Michaelis constant (Km) and maximum reaction velocity (Vmax) for PFP from different bacterial species for their respective substrates.

Regulation of PFP Activity and Glycolytic Flux

The regulation of glycolytic flux is crucial for maintaining cellular homeostasis. Unlike the intricate allosteric regulation of PFK-1 by molecules such as ATP, AMP, and citrate, bacterial PFP is generally considered to be a non-allosteric enzyme, primarily regulated by the availability of its substrates, F6P and PPi.

The Central Role of Pyrophosphate

The intracellular concentration of pyrophosphate is a key determinant of PFP activity. In many bacteria, PPi is a byproduct of various biosynthetic reactions, including DNA, RNA, and protein synthesis. The utilization of PPi by PFP not only drives the glycolytic reaction but also helps to maintain PPi homeostasis, preventing its accumulation to potentially toxic levels. The concentration of intracellular PPi in Escherichia coli growing in minimal medium has been measured to be approximately 0.5 mM (2.5 nmol/mg protein)[6].

Integration into Metabolic and Signaling Networks

While direct signaling pathways involving bacterial PFP are not as well-defined as those for PFK-1, the enzyme's activity is intrinsically linked to the broader metabolic state of the cell. The reversible nature of the PFP reaction allows for a rapid response to changes in the cellular energy charge and the availability of biosynthetic precursors. For instance, under anaerobic conditions where ATP generation via oxidative phosphorylation is not possible, the use of PPi by PFP conserves the cell's ATP pool for other essential processes[1]. The Pho regulon, a major regulatory network in bacteria for phosphate acquisition, indirectly influences PFP activity by controlling the overall phosphate and pyrophosphate pools within the cell[7][8].

Figure 1: The Role of PFP in Bacterial Glycolysis. This diagram illustrates the central position of PFP in the glycolytic pathway, highlighting its use of pyrophosphate (PPi) and the reversible nature of the reaction.

Structure-Function Relationship

The three-dimensional structure of bacterial PFP provides insights into its catalytic mechanism and substrate specificity. While crystal structures of bacterial PFPs are less common than those of their ATP-dependent counterparts, homology modeling based on the well-characterized structures of bacterial PFKs offers valuable information.

Bacterial PFKs are typically homotetramers, with each subunit containing binding sites for the substrate fructose-6-phosphate and the phosphoryl donor. The active site is located at the interface between two subunits[9][10]. The structure of Escherichia coli PFK complexed with its products, fructose-1,6-bisphosphate and ADP, has been determined at high resolution, revealing the key amino acid residues involved in substrate binding and catalysis. It is proposed that a similar architecture is present in bacterial PFPs, with specific adaptations in the phosphoryl donor binding site to accommodate pyrophosphate instead of ATP.

Figure 2: Experimental Workflow for PFP Activity Assay. This diagram outlines the key steps in the spectrophotometric coupled enzyme assay for determining PFP activity in bacterial cell lysates.

Experimental Protocols: Measuring PFP Activity

The activity of PFP can be determined using a continuous spectrophotometric coupled-enzyme assay. This method links the production of fructose-1,6-bisphosphate to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle of the Coupled Assay

The assay relies on the following series of reactions:

-

PFP: Fructose-6-Phosphate + PPi → Fructose-1,6-Bisphosphate + Pi

-

Aldolase: Fructose-1,6-Bisphosphate → Dihydroxyacetone Phosphate + Glyceraldehyde-3-Phosphate

-

Triosephosphate Isomerase (TPI): Dihydroxyacetone Phosphate → Glyceraldehyde-3-Phosphate

-

Glycerol-3-Phosphate Dehydrogenase (GPDH): 2 Glyceraldehyde-3-Phosphate + 2 NADH + 2 H+ → 2 Glycerol-3-Phosphate + 2 NAD+

For each molecule of fructose-6-phosphate converted by PFP, two molecules of NADH are oxidized.

Detailed Methodology

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

MgCl2 (e.g., 5 mM)

-

Fructose-6-phosphate (F6P) solution

-

Sodium pyrophosphate (PPi) solution

-

Coupling enzymes:

-

Aldolase (e.g., 1 U/mL)

-

Triosephosphate isomerase (TPI) (e.g., 10 U/mL)

-

Glycerol-3-phosphate dehydrogenase (GPDH) (e.g., 1 U/mL)

-

-

NADH solution (e.g., 0.2 mM)

-

Bacterial cell lysate containing PFP

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Bacterial Lysate:

-

Grow bacterial cells to the desired growth phase and harvest by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).

-

Resuspend the cells in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

-

Centrifuge the lysate to remove cell debris and collect the supernatant (crude cell extract).

-

Determine the total protein concentration of the lysate (e.g., using a Bradford assay).

-

-

Enzyme Assay:

-

In a cuvette, prepare the assay mixture containing Tris-HCl buffer, MgCl2, F6P, coupling enzymes, and NADH.

-

Incubate the mixture at the desired temperature for a few minutes to allow the temperature to equilibrate and to consume any endogenous substrates.

-

Initiate the reaction by adding a known amount of the bacterial lysate.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Record the absorbance at regular intervals for a set period.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Calculate the PFP activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1 at 340 nm).

-

One unit of PFP activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute under the specified assay conditions.

-

PFP as a Potential Drug Target

The absence of PFP in mammals and its essential role in the metabolism of many pathogenic bacteria make it an attractive target for the development of novel antimicrobial agents[11]. Inhibitors that selectively target bacterial PFP could disrupt the pathogen's energy metabolism and biosynthetic pathways without affecting the host.

Research into inhibitors of PFP is ongoing. Some studies have explored phosphonic acid analogs as potential inhibitors of PFP in parasites like Toxoplasma gondii[11]. While these findings are promising, the development of potent and specific inhibitors for bacterial PFP is still in its early stages. High-throughput screening of chemical libraries against purified bacterial PFP is a viable strategy for identifying novel lead compounds[6][12].

Conclusion

Pyrophosphate:fructose-6-phosphate 1-phosphotransferase is a metabolically significant enzyme in a wide array of bacteria. Its utilization of pyrophosphate and its reversible nature provide a level of metabolic flexibility not afforded by the ATP-dependent phosphofructokinase. Understanding the kinetic properties, regulation, and structure of bacterial PFP is crucial for elucidating the metabolic strategies of these organisms. Furthermore, the unique presence and essential function of PFP in many pathogenic bacteria highlight its potential as a promising target for the development of a new generation of antimicrobial drugs. Further research into the specific roles of PFP in different bacterial species and the identification of potent and selective inhibitors will be critical for realizing this potential.

References

- 1. Pyrophosphate-dependent phosphofructokinase, an anaerobic glycolytic enzyme? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PFP (enzyme) - Wikipedia [en.wikipedia.org]

- 3. PPi-Dependent Phosphofructokinase from Thermoproteus tenax, an Archaeal Descendant of an Ancient Line in Phosphofructokinase Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of PPi-dependent phosphofructokinase from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of a polyphosphate kinase and its implications for polyphosphate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pho regulon: a huge regulatory network in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pho regulon: a huge regulatory network in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Some phosphonic acid analogs as inhibitors of pyrophosphate-dependent phosphofructokinase, a novel target in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the History of a Key Glycolytic Player: The Discovery and Characterization of Pyrophosphate-Dependent Phosphofructokinase (PFP)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, the regulation of glycolysis is paramount. For decades, ATP-dependent phosphofructokinase (PFK) was considered the primary gatekeeper of this central energy-yielding pathway. However, the discovery of a novel pyrophosphate-dependent phosphofructokinase (PFP or PPi-PFK) unveiled an alternative and fascinating chapter in our understanding of carbohydrate metabolism. This technical guide delves into the scientific literature to trace the discovery and history of PFP, providing an in-depth look at the pioneering research that established its existence, its unique biochemical properties, and its significant role in a diverse range of organisms.

The Dawn of a New Enzyme: Discovery in Entamoeba histolytica

The story of PFP begins in 1974, with the work of R.E. Reeves and his colleagues. While studying the metabolism of the parasitic amoeba Entamoeba histolytica, they identified an enzyme that catalyzed the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a hallmark step of glycolysis.[1] However, this enzyme displayed a remarkable and unexpected characteristic: it utilized inorganic pyrophosphate (PPi) as the phosphoryl donor instead of the canonical ATP. This groundbreaking discovery, published in the Journal of Biological Chemistry, marked the first identification of PFP (EC 2.7.1.90) and challenged the existing dogma of glycolytic regulation.[1]

Experimental Protocols: The First Isolation of PFP

The initial isolation and characterization of PFP from E. histolytica laid the groundwork for all subsequent research. While the full, detailed protocols from the original publication are extensive, the key methodological steps are outlined below.

1. Enzyme Purification:

The purification of PFP from E. histolytica trophozoites involved a multi-step process aimed at separating the enzyme from other cellular components.

-

Cell Lysis: Trophozoites were disrupted to release their cellular contents.

-

Centrifugation: A series of centrifugation steps were employed to remove cellular debris and organelles, resulting in a crude cell-free extract.

-

DEAE-Cellulose Chromatography: The extract was subjected to anion-exchange chromatography using a DEAE-cellulose column. This technique separates proteins based on their net negative charge. PFP, with its specific charge properties, was eluted from the column using a salt gradient.

2. Enzyme Activity Assay:

The activity of PFP was determined by spectrophotometrically measuring the rate of fructose-1,6-bisphosphate formation. This was a coupled enzyme assay, where the product of the PFP reaction was used as a substrate for a subsequent reaction that resulted in a measurable change in absorbance.

-

Reaction Mixture: The assay mixture typically contained fructose-6-phosphate, PPi, magnesium ions (as a cofactor), and a buffer to maintain a constant pH.

-

Coupling Enzymes: Aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase were used as coupling enzymes.

-

Detection: The oxidation of NADH to NAD+ by glycerol-3-phosphate dehydrogenase was monitored by the decrease in absorbance at 340 nm. The rate of this decrease was directly proportional to the PFP activity.

Quantitative Data: Early Kinetic Characterization

The initial kinetic studies of E. histolytica PFP provided the first quantitative insights into its function. The Michaelis constants (Km), which represent the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), were determined for its substrates.

| Substrate | Km (µM) |

| Pyrophosphate (PPi) | 18 |

| Fructose-6-Phosphate | 50 |

| Fructose-1,6-Bisphosphate | 7 |

| Orthophosphate (Pi) | 400 |

Table 1: Michaelis Constants (Km) for PFP from Entamoeba histolytica. Data sourced from early studies on the enzyme.

These low Km values indicated a high affinity of the enzyme for its substrates, suggesting its physiological relevance even at low substrate concentrations within the cell. The enzyme was also found to have a molecular weight of approximately 83,000 Daltons.[1]

PFP in the Plant Kingdom: A Discovery in Pineapple

Five years after its initial discovery in a protozoan, the story of PFP took an exciting turn with its identification in the plant kingdom. In 1979, N.W. Carnal and C.C. Black reported the presence of a pyrophosphate-dependent phosphofructokinase in the leaves of pineapple (Ananas comosus).[2] This discovery, published in Biochemical and Biophysical Research Communications, demonstrated that PFP was not an anomaly confined to parasitic amoebas but a more widespread enzyme with a potential role in plant metabolism.

Experimental Protocols: Isolating PFP from a Plant Source

The methodology for isolating PFP from pineapple leaves shared similarities with the protocol used for E. histolytica, but with adaptations for plant tissues.

1. Enzyme Extraction and Purification:

-

Tissue Homogenization: Pineapple leaves were homogenized in a buffer containing protective agents to prevent protein degradation.

-

Clarification: The homogenate was filtered and centrifuged to remove cell walls, chloroplasts, and other debris.

-

Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract was subjected to precipitation with ammonium sulfate to concentrate the PFP-containing fraction.

-

Column Chromatography: Similar to the purification from E. histolytica, ion-exchange chromatography (e.g., DEAE-cellulose) and size-exclusion chromatography were key steps in obtaining a purified enzyme preparation.

Quantitative Data: Characterizing Pineapple PFP

Subsequent studies on purified pineapple PFP revealed its kinetic properties and subunit structure. The enzyme from pineapple was found to be a homodimer with a subunit molecular weight of approximately 61.5 kDa.[3]

| Substrate | Km (mM) | Vmax (µmol/min/mg protein) |

| Fructose-6-Phosphate | 0.13 | Not explicitly stated in early reports |

| Pyrophosphate (PPi) | 0.03 | Not explicitly stated in early reports |

| Fructose-1,6-Bisphosphate | 0.02 | Not explicitly stated in early reports |

| Orthophosphate (Pi) | 0.6 | Not explicitly stated in early reports |

Table 2: Kinetic Parameters for PFP from Pineapple Leaves. Data compiled from various studies on the plant enzyme.

The Regulatory Significance of PFP: The Role of Fructose-2,6-Bisphosphate

A pivotal discovery in the history of PFP was the identification of its potent allosteric activator, fructose-2,6-bisphosphate (Fru-2,6-P2). This regulatory molecule, found in plants and other eukaryotes, dramatically increases the activity of PFP, even at low substrate concentrations.[4][5] This finding established PFP as a key regulatory point in plant carbohydrate metabolism, allowing for fine-tuned control of glycolytic flux in response to changing metabolic conditions.

Signaling Pathway: Fructose-2,6-Bisphosphate Regulation of Plant PFP

The concentration of Fru-2,6-P2 itself is tightly regulated by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). The activity of this enzyme is controlled by various metabolic signals, including the levels of inorganic phosphate (B84403) (Pi) and triose phosphates.

Caption: Regulation of plant PFP by Fructose-2,6-Bisphosphate.

This signaling cascade allows plants to coordinate the rate of glycolysis with the rate of photosynthesis. High levels of triose phosphates and low levels of Pi, indicative of active photosynthesis, lead to an increase in Fru-2,6-P2, which in turn activates PFP and stimulates glycolysis to utilize the newly synthesized sugars.

Experimental Workflow for the Discovery and Characterization of a Novel Enzyme

The discovery of PFP serves as a classic example of the scientific process of identifying and characterizing a new enzyme. The logical workflow for such an endeavor can be visualized as follows:

Caption: Logical workflow for novel enzyme discovery.

Conclusion

The discovery of pyrophosphate-dependent phosphofructokinase was a seminal event in biochemistry, expanding our understanding of glycolytic regulation and revealing the metabolic diversity of life. From its initial identification in a parasitic amoeba to its characterization as a key regulatory enzyme in plants, the story of PFP is a testament to the power of curiosity-driven research. The experimental protocols developed by the pioneers in this field laid the foundation for decades of subsequent studies, and the quantitative data they generated continue to inform our models of cellular metabolism. For researchers in drug development, the unique reliance of some pathogens on PFP presents a potential target for novel therapeutic interventions. The ongoing exploration of PFP and its role in various organisms promises to continue yielding valuable insights into the fundamental processes of life.

References

- 1. 6-phosphofructokinase (pyrophosphate). Properties of the enzyme from Entamoeba histolytica and its reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrophosphate-dependent 6-phosphofructokinase, a new glycolytic enzyme in pineapple leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and Structural and Kinetic Characterization of the Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase from the Crassulacean Acid Metabolism Plant, Pineapple - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose-2,6-bisphosphate: a traffic signal in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Illuminating the Cellular Residence of PFP: A Technical Guide to Subcellular Localization in Plant Cells

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Subcellular Localization of Pyrophosphate: Fructose-6-Phosphate (B1210287) 1-Phosphotransferase (PFP) in Plant Cells.

This in-depth guide provides a thorough examination of the subcellular localization of the PFP enzyme, a key player in plant carbohydrate metabolism. Understanding the precise location of PFP is crucial for elucidating its regulatory functions and its role in metabolic pathways, offering valuable insights for crop improvement and the development of novel therapeutic agents. This document details the established cytosolic residence of PFP, presents quantitative data on its distribution, outlines rigorous experimental protocols for its localization, and provides visual representations of relevant pathways and workflows.

Core Concepts: The Cytosolic Nature of PFP

Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP) is a pivotal enzyme in the glycolytic pathway of plants, catalyzing the reversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] This reaction is a critical regulatory point in carbon metabolism.[3] Extensive research has firmly established that in plant cells, PFP is an exclusively cytosolic enzyme.[1] This localization is in contrast to its ATP-dependent counterpart, phosphofructokinase (PFK), which is found in both the cytosol and plastids.[4][5] The cytosolic localization of PFP is integral to its function in glycolysis and gluconeogenesis, where it is strongly activated by the signaling molecule fructose (B13574) 2,6-bisphosphate.[1]

Quantitative Analysis of PFP Subcellular Distribution

While PFP is predominantly cytosolic, quantitative studies have been undertaken to determine its distribution relative to other cellular compartments. These analyses are critical for building accurate metabolic models and understanding carbon flux within the cell.

| Plant Species | Tissue | Method | Cytosolic PFP (%) | Other Localizations | Reference |

| Phaseolus vulgaris (Bean) | Seeds | Cell Fractionation | Apparently Confined | 40% of ATP-PFK in plastids | [5][6] |

| Zea mays (Maize) | Leaves | Sequential Extraction | Predominantly, if not exclusively | - | [7][8] |

| Oryza sativa (Rice) | Protoplasts | GFP Fusion & Confocal Microscopy | Localized in cytoplasm | - | [3] |

Experimental Protocols for Determining Subcellular Localization

The determination of a protein's subcellular location is a fundamental aspect of cell biology. The following are detailed methodologies for the key experiments used to ascertain the localization of PFP in plant cells.

Subcellular Fractionation for Cytosol Isolation

This protocol is designed to separate cellular components based on their size and density, allowing for the enrichment of the cytosolic fraction.

Protocol:

-

Tissue Homogenization:

-

Harvest fresh plant tissue (e.g., leaves, roots) and wash with distilled water.

-

Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Resuspend the powder in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.5, 1 mM EDTA, protease and phosphatase inhibitors).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris, nuclei, and chloroplasts.

-

Carefully collect the supernatant.

-

Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Collect the supernatant, which represents the crude cytosolic fraction.

-

-

Ultracentrifugation (Optional for higher purity):

-

For further purification, centrifuge the crude cytosolic fraction at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet microsomes.

-

The resulting supernatant is the purified cytosolic fraction.

-

-

Analysis:

-

The presence and relative amount of PFP in the cytosolic fraction can be determined by enzyme activity assays or Western blotting using a PFP-specific antibody.

-

Immunolocalization in Plant Tissues

This technique utilizes antibodies to visualize the in-situ localization of PFP within plant tissues.

Protocol:

-

Fixation:

-

Fix small pieces of plant tissue in a solution of 4% (w/v) paraformaldehyde in phosphate-buffered saline (PBS) for 1-2 hours at room temperature.[9]

-

Wash the tissue three times with PBS.

-

-

Permeabilization:

-

Incubate the tissue in a solution of 1% (v/v) Triton X-100 in PBS for 1 hour to permeabilize cell membranes.[9]

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the tissue in a blocking solution (e.g., 5% (w/v) bovine serum albumin in PBS) for 1 hour to prevent non-specific antibody binding.[9]

-

-

Primary Antibody Incubation:

-

Incubate the tissue with a primary antibody specific to PFP, diluted in the blocking solution, overnight at 4°C.[9]

-

Wash three times with PBS.

-

-

Secondary Antibody Incubation:

-

Incubate the tissue with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG), diluted in the blocking solution, for 2 hours at room temperature in the dark.[9]

-

Wash three times with PBS.

-

-

Microscopy:

-

Mount the tissue on a microscope slide and observe using a confocal laser scanning microscope.

-

Transient Expression of GFP-Fusion Proteins in Plant Protoplasts

This method involves fusing the PFP coding sequence to a fluorescent reporter gene (e.g., GFP) and observing its expression in living plant cells.

Protocol:

-

Protoplast Isolation:

-

Isolate protoplasts from plant tissue (e.g., Arabidopsis leaves or tobacco BY-2 suspension cells) by enzymatic digestion of the cell wall using a mixture of cellulase (B1617823) and macerozyme.[10][11][12]

-

-

Plasmid Construction:

-

Clone the full-length coding sequence of PFP in-frame with the Green Fluorescent Protein (GFP) gene in a suitable plant expression vector.

-

-

Protoplast Transformation:

-

Transform the protoplasts with the PFP-GFP fusion construct using a method such as polyethylene (B3416737) glycol (PEG)-mediated transformation or electroporation.[10][11]

-

-

Incubation and Observation:

-

Incubate the transformed protoplasts for 16-24 hours to allow for gene expression.

-

Observe the subcellular localization of the GFP signal using a confocal laser scanning microscope. Co-localization with known organelle markers can be used for confirmation.

-

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following are Graphviz diagrams illustrating key aspects of PFP localization and function.

Caption: Experimental workflow for determining PFP subcellular localization.

Caption: Role of PFP in the plant glycolytic pathway.

Conclusion

The consistent localization of PFP to the cytosol across various plant species underscores its central role in cytoplasmic carbohydrate metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular localization of PFP and other proteins in plant cells. The continued application of these techniques will undoubtedly lead to a more profound understanding of metabolic regulation and cellular function in plants, paving the way for innovations in agriculture and biotechnology.

References

- 1. PFP (enzyme) - Wikipedia [en.wikipedia.org]

- 2. Upregulation of pyrophosphate: fructose 6-phosphate 1-phosphotransferase (PFP) activity in strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrophosphate: fructose-6-phosphate 1-phosphotransferase (PFP) regulates carbon metabolism during grain filling in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.4.2 - The glycolytic pathway | Plants in Action [rseco.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Comparison of the Activities and Some Properties of Pyrophosphate and ATP Dependent Fructose-6-Phosphate 1-Phosphotransferases of Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution of pyrophosphate:fructose 6-phosphate phosphotransferase in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distribution of Pyrophosphate:Fructose 6-Phosphate Phosphotransferase in Maize Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transient expression of fluorescent fusion proteins in protoplasts of suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transient Expression of Fluorescent Fusion Proteins in Arabidopsis Protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of a Key Glycolytic Player: A Technical Guide to Diphosphate-Fructose-6-Phosphate 1-Phosphotransferase

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphate-fructose-6-phosphate 1-phosphotransferase (PFP), also known as pyrophosphate-dependent phosphofructokinase (PPi-PFK), is a pivotal enzyme in the carbohydrate metabolism of plants and various microorganisms.[1] Catalyzing the reversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP) using inorganic pyrophosphate (PPi) as the phosphoryl donor, PFP plays a crucial role in both glycolysis and gluconeogenesis.[1][2][3] This bidirectional functionality provides metabolic flexibility, allowing organisms to adapt to varying energy demands.[2][4] This in-depth technical guide explores the intricate mechanism of action of PFP, its kinetic properties, regulatory features, and the experimental methodologies employed to elucidate its function.

Catalytic Mechanism and Active Site

The catalytic cycle of PFP involves the transfer of a phosphoryl group from PPi to the C1 hydroxyl group of F6P, and the reverse reaction, the dephosphorylation of F1,6BP. The reaction is reversible and its direction is influenced by the metabolic status of the cell.[2][5]

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the active site that are critical for catalysis. In PFP from Propionibacterium freudenreichii, mutagenesis of aspartyl residues Asp151 and Asp153 significantly reduced the catalytic rate (kcat), highlighting their essential roles in the catalytic mechanism.[6] Specifically, mutating Asp151 to alanine (B10760859) or serine resulted in a dramatic decrease in kcat by factors of 2 x 10^4 and 4 x 10^5, respectively, without altering the Michaelis constant (Km) for the substrates.[6] Mutation of Asp153 to alanine also caused a substantial reduction in kcat.[6] These findings, coupled with molecular modeling based on the known structure of ATP-dependent phosphofructokinase, suggest a model where these aspartyl residues are central to the phosphoryl transfer reaction.[6][7] Further studies on the PPi-PFK from Naegleria fowleri have implicated conserved arginyl residues as being important for catalysis, demonstrating subtle differences in the active site architecture between ATP- and PPi-dependent phosphofructokinases.[7]

Allosteric Regulation

A hallmark of PFP regulation, particularly in plants, is its strong allosteric activation by fructose-2,6-bisphosphate (F2,6BP).[1][3] F2,6BP is a potent signaling molecule that significantly increases the affinity of PFP for its substrate, F6P, thereby stimulating the glycolytic flux.[6][8] Kinetic studies on PFP from germinating castor bean endosperm revealed that F2,6BP activates the enzyme by approximately 20-fold and increases its affinity for F6P, F1,6BP, and PPi by up to 10-fold.[8] Half-maximal activation was observed at a mere 10 nanomolar concentration of F2,6BP.[8] The binding of F2,6BP and the substrate F1,6BP can be competitive at the allosteric site, as demonstrated by fluorescence binding studies on potato tuber PFP.[6] This intricate regulatory mechanism allows for a rapid response to changes in cellular carbohydrate metabolism.

Quantitative Kinetic Parameters

The kinetic properties of PFP have been characterized in a variety of organisms. The following table summarizes key kinetic parameters, providing a comparative overview of the enzyme's performance across different species.

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Activator/Inhibitor | Ka/Ki | Reference |

| Amycolatopsis methanolica | Fructose 6-phosphate | 0.4 | 58 (forward) | - | - | [9] |

| Diphosphate | 0.2 | 58 (forward) | - | - | [9] | |

| Fructose 1,6-bisphosphate | 0.025 | 59 (reverse) | - | - | [9] | |

| Phosphate | 0.84 | 59 (reverse) | - | - | [9] | |

| Thermoproteus tenax | Fructose 6-phosphate | 0.053 | - | - | - | [10] |

| Diphosphate | 0.023 | - | - | - | [10] | |

| Fructose 1,6-bisphosphate | 0.033 | - | - | - | [10] | |

| Castor Bean Endosperm | Fructose 6-phosphate | - | - | Fructose 2,6-bisphosphate | 10 nM (Ka) | [8] |

| Phosphate | - | - | Inhibitor (reverse) | - | [8] |

Note: U represents one unit of enzyme activity, defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions. Ka refers to the activation constant.

Experimental Protocols

Enzyme Purification

A common procedure for the purification of PFP involves several chromatographic steps. A modified protocol for potato tuber PFP yields a high amount of homogeneous enzyme.[11] The key steps include:

-

Homogenization: Plant tissue or cells are homogenized in a suitable buffer.

-

Heat Step and Polyethylene (B3416737) Glycol Fractionation: A controlled heat step followed by polyethylene glycol precipitation helps in removing unwanted proteins.[11]

-

Affinity Chromatography: The use of a phosphocellulose column, such as Whatman P11, with stepwise elution using pyrophosphate allows for specific binding and elution of PFP.[11]

-

Anion-Exchange Chromatography: Further purification is achieved using an anion-exchange column like Q-Sepharose "Fast Flow".[11]

-

Gel Filtration Chromatography: The final step of purification is typically a gel filtration chromatography on a column such as Superose 6 "Prep grade" to obtain a homogenous enzyme preparation.[11]

Enzyme Activity Assay

PFP activity can be determined using a coupled enzyme assay.[12] The principle of this assay is to measure the rate of F1,6BP production by coupling its subsequent cleavage and oxidation to the reduction of NAD+, which can be monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Fructose-6-phosphate (F6P)

-

Pyrophosphate (PPi)

-

Aldolase

-

Triose-phosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

NADH

-

Magnesium Chloride (MgCl₂)

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl₂, NADH, and the coupling enzymes (aldolase, TPI, and GDH).

-

Add the PFP enzyme sample to the reaction mixture.

-

Initiate the reaction by adding the substrates, F6P and PPi.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is directly proportional to the PFP activity.

Site-Directed Mutagenesis

To investigate the role of specific amino acid residues in the catalytic mechanism, site-directed mutagenesis is a powerful technique. A common method is based on the QuikChange™ protocol.

General Steps:

-

Primer Design: Design mutagenic primers (typically 25-45 bases long) containing the desired mutation, with the mutation located in the middle of the primer. The primers should anneal to the same sequence on opposite strands of the plasmid DNA containing the PFP gene.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the mutagenic primers to amplify the entire plasmid. This results in a nicked, circular DNA containing the desired mutation.

-

DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

Signaling Pathway of PFP Regulation

Caption: Allosteric activation of PFP by Fructose-2,6-bisphosphate.

Experimental Workflow for PFP Activity Assay

Caption: Workflow for the coupled enzyme assay of PFP activity.

Logical Relationship of PFP in Metabolism

Caption: The central and reversible role of PFP in glycolysis and gluconeogenesis.

Conclusion

Diphosphate-fructose-6-phosphate 1-phosphotransferase is a fascinating enzyme with a unique catalytic mechanism and a sophisticated mode of regulation that underscores its importance in metabolic control. Its reliance on pyrophosphate as a phosphoryl donor and its reversible nature distinguish it from its ATP-dependent counterpart, phosphofructokinase-1. The allosteric activation by fructose-2,6-bisphosphate provides a sensitive switch to control the direction of carbohydrate flux in response to the cell's energetic and biosynthetic needs. A thorough understanding of the structure, function, and regulation of PFP, facilitated by the experimental approaches detailed in this guide, is crucial for researchers in the fields of plant biology, microbiology, and for professionals engaged in the development of novel therapeutic agents targeting metabolic pathways. Further exploration into the diversity of PFP across different organisms and the nuances of its regulatory mechanisms will undoubtedly continue to provide valuable insights into the intricate web of cellular metabolism.

References

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. Fructose-2,6-bisphosphate counteracts guanidinium chloride-, thermal-, and ATP-induced dissociation of skeletal muscle key glycolytic enzyme 6-phosphofructo-1-kinase: A structural mechanism for PFK allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles for fructose-2,6-bisphosphate in the control of fuel metabolism: beyond its allosteric effects on glycolytic and gluconeogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence study of ligand binding to potato tuber pyrophosphate-dependent phosphofructokinase: evidence for competitive binding between fructose-1,6-bisphosphate and fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Kinetic properties of pyrophosphate:fructose-6-phosphate phosphotransferase from germinating castor bean endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

The Evolutionary Tapestry of a Key Glycolytic Player: A Technical Guide to Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase (PFP)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the evolutionary conservation of pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP), a pivotal enzyme in carbohydrate metabolism. PFP, also known as pyrophosphate-dependent phosphofructokinase (PPi-PFK), offers a unique alternative to the more commonly known ATP-dependent phosphofructokinase (PFK) in the glycolytic pathway. This document provides a comprehensive overview of PFP's structure, function, and regulation across different species, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic roles.

Introduction: An Alternative Phosphoryl Donor in Glycolysis

Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (EC 2.7.1.90) is a cytosolic enzyme that catalyzes the reversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) using inorganic pyrophosphate (PPi) as the phosphoryl donor.[1][2] This reaction is a key step in glycolysis and gluconeogenesis. Unlike its ATP-dependent counterpart, PFK, which catalyzes an essentially irreversible reaction, the reversibility of the PFP-catalyzed reaction provides metabolic flexibility to organisms.[3]

PFP is widespread in the plant kingdom and has also been identified in various bacteria, archaea, and protists, but is notably absent in animals.[3][4] Its evolutionary history is intertwined with that of ATP-dependent PFK, with evidence suggesting they evolved from a common ancestor.[5] This guide delves into the conserved features and species-specific adaptations of this remarkable enzyme.

Comparative Analysis of PFP Across Species

The structure and function of PFP exhibit both remarkable conservation and interesting variations across different evolutionary lineages.

Subunit Composition and Structure

In plants, PFP typically exists as a heterotetramer composed of two distinct subunits: a catalytic β-subunit and a regulatory α-subunit.[2][6] However, the number of genes encoding these subunits can vary between species. For instance, rice has a single gene for the β-subunit but four genes for the α-subunit, while Arabidopsis has two genes for each subunit.[2][3] In contrast, bacterial and archaeal PFPs are often homodimers or homotetramers, consisting of a single type of subunit.[5]

Table 1: Subunit Composition of PFP in Selected Species

| Species | Kingdom | Subunit Composition | References |

| Solanum tuberosum (Potato) | Plantae | Heterotetramer (α and β subunits) | [6] |

| Oryza sativa (Rice) | Plantae | Heterotetramer (α and β subunits) | [2] |

| Arabidopsis thaliana | Plantae | Heterotetramer (α and β subunits) | [3] |

| Entamoeba histolytica | Protista | Homotetramer | [7] |

| Propionibacterium freudenreichii | Bacteria | Homotetramer | [5] |

| Thermoproteus tenax | Archaea | Homodimer | [5] |

Kinetic Properties

The kinetic parameters of PFP, such as the Michaelis constant (Km) and maximum velocity (Vmax), provide insights into its catalytic efficiency and substrate affinity. These parameters can vary significantly between species, reflecting adaptation to different metabolic needs.

Table 2: Comparative Kinetic Properties of PFP from Various Species

| Species | Substrate | Km (µM) | Vmax (U/mg) | Specific Activity (U/mg) | References |

| Solanum tuberosum (Potato) | Fructose-6-Phosphate | 150 | - | 87 | [4] |

| Pyrophosphate | 37 | - | [4] | ||

| Mycobacterium tuberculosis (PfkB) | Fructose-6-Phosphate | 17500 | - | - | [8] |

| ATP | 200 | - | [8] | ||

| Homo sapiens (PFK-M) | Fructose-6-Phosphate | 147 | - | - | [4] |

| ATP | 152 | - | [4] | ||

| Homo sapiens (PFK-L) | Fructose-6-Phosphate | 1360 | - | - | [4] |

| ATP | 160 | - | [4] | ||

| Homo sapiens (PFK-P) | Fructose-6-Phosphate | 1333 | - | - | [4] |

| ATP | 276 | - | [4] |

Note: PFK data for M. tuberculosis and H. sapiens are included for comparative purposes. The Vmax values were not consistently reported in a comparable format across all studies.

Metabolic Regulation and Signaling Pathways

The activity of PFP is tightly regulated to control the flux of carbohydrates through glycolysis and gluconeogenesis.

Allosteric Regulation by Fructose-2,6-bisphosphate

In plants, a key regulator of PFP is fructose-2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator.[7][9] Fru-2,6-P2 is a signaling molecule whose concentration is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[10] Hormonal signals and the energy status of the cell influence the activity of PFK-2/FBPase-2, thereby modulating Fru-2,6-P2 levels and, consequently, PFP activity.[10][11] This regulatory mechanism allows for a rapid adjustment of glycolytic flux in response to changing physiological conditions.

Role in Plant Stress Responses

Emerging evidence suggests that PFP plays a crucial role in plant adaptation to various environmental stresses, including osmotic and salt stress.[3] Under stress conditions, the expression of PFP subunit genes has been shown to increase, suggesting a role in providing metabolic flexibility when cellular energy levels might be compromised.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation of PFP.

Protein Purification

Objective: To purify PFP from a biological source for subsequent characterization. This protocol is a generalized procedure based on methods described for potato tubers.[4]

Materials:

-

Biological source (e.g., potato tubers)

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)

-

Polyethylene glycol (PEG)

-

Phosphocellulose column (e.g., Whatman P11)

-

Anion-exchange chromatography column (e.g., Q-Sepharose)

-

Gel filtration chromatography column (e.g., Superose 6)

-

Bradford assay reagents

Procedure:

-

Homogenization: Homogenize the tissue in ice-cold extraction buffer.

-

Centrifugation: Centrifuge the homogenate to remove cell debris.

-

Heat Step: Incubate the supernatant at a controlled temperature (e.g., 60°C for 10 min) to denature heat-labile proteins, followed by centrifugation.

-

PEG Fractionation: Perform a stepwise precipitation of proteins using increasing concentrations of PEG. Collect the fraction containing PFP activity.

-

Phosphocellulose Chromatography: Apply the protein fraction to a phosphocellulose column. Elute PFP using a pyrophosphate gradient.

-

Anion-Exchange Chromatography: Further purify the PFP-containing fractions on an anion-exchange column using a salt gradient (e.g., NaCl).

-

Gel Filtration Chromatography: As a final polishing step, separate proteins based on size using a gel filtration column.

-

Purity Assessment: Analyze the purity of the final PFP sample by SDS-PAGE and determine the protein concentration using the Bradford assay.

Enzyme Activity Assay

Objective: To determine the catalytic activity of PFP. This is a continuous spectrophotometric assay.[12][13]

Materials:

-

Purified PFP or cell/tissue extract

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM MgCl2)

-

Fructose-6-phosphate (F6P)

-

Pyrophosphate (PPi)

-

Coupling enzymes: Aldolase, Triose-phosphate isomerase, Glycerol-3-phosphate dehydrogenase

-

NADH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, F6P, PPi, coupling enzymes, and NADH.

-

Initiation: Start the reaction by adding the PFP-containing sample to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculation: Calculate the PFP activity based on the rate of NADH oxidation using the Beer-Lambert law. One unit of PFP activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships of PFP sequences from different species. This protocol outlines the general steps using MEGA (Molecular Evolutionary Genetics Analysis) software.[14][15]

Materials:

-

PFP protein or nucleotide sequences from various species (obtained from databases like NCBI or UniProt).

-

MEGA software.

Procedure:

-

Sequence Retrieval: Obtain PFP sequences of interest in FASTA format.

-

Multiple Sequence Alignment: Align the sequences using an algorithm like ClustalW or MUSCLE within the MEGA software to identify homologous regions.

-

Phylogenetic Tree Construction:

-

Choose a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).

-

Select a substitution model that best fits the data (e.g., JTT for proteins, GTR for nucleotides).

-

Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

-

-

Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree and interpret the evolutionary relationships between the PFP sequences based on the branching patterns and bootstrap values.

PFP in the Context of Glycolysis

The following diagram illustrates the central role of PFP in the glycolytic pathway, highlighting its reversible nature in contrast to the irreversible reaction catalyzed by PFK.

Conclusion and Future Directions

The evolutionary conservation of PFP across a diverse range of organisms underscores its fundamental importance in cellular metabolism. Its unique reliance on pyrophosphate as a phosphoryl donor and its reversible catalytic activity provide a fascinating example of metabolic adaptation. For researchers and drug development professionals, understanding the nuances of PFP structure, function, and regulation in different species can open new avenues for targeting metabolic pathways in pathogens or for engineering more robust crops.

Future research should focus on:

-

Expanding the repertoire of characterized PFPs from a wider range of organisms to build a more complete picture of its evolutionary history.

-

Elucidating the precise roles of the different PFP isoforms in plants and their coordination in response to developmental and environmental cues.

-

Investigating the potential of PFP as a drug target in pathogenic protists and bacteria that rely on this enzyme for their metabolism.

By continuing to unravel the complexities of this ancient enzyme, we can gain deeper insights into the evolution of metabolic pathways and potentially harness this knowledge for biotechnological and therapeutic applications.

References

- 1. Site-directed mutagenesis identifies catalytic residues in the active site of Escherichia coli phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrophosphate‐fructose 6‐phosphate 1‐phosphotransferase (PFP1) regulates starch biosynthesis and seed development via heterotetramer formation in rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The more we learn, the more diverse it gets: structures, functions and evolution in the Phosphofructokinase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A COMPARISON OF THE KINETIC PROPERTIES OF PHOSPHOFRUCTOKINASE FROM BACTERIAL, PLANT AND ANIMAL SOURCES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PFP (enzyme) - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]

- 10. Phosphofructokinase 2 - Wikipedia [en.wikipedia.org]

- 11. 14-3-3s regulate fructose-2,6-bisphosphate levels by binding to PKB-phosphorylated cardiac fructose-2,6-bisphosphate kinase/phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Instructional Videos [megasoftware.net]

Methodological & Application

Application Note: Measurement of Pyrophosphate: Fructose-6-Phosphate 1-Phosphotransferase (PFP) Activity in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrophosphate: Fructose-6-Phosphate (B1210287) 1-Phosphotransferase (PFP), also known as PPi-phosphofructokinase (PPi-PFK), is a key enzyme in plant carbohydrate metabolism. It catalyzes the reversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) using inorganic pyrophosphate (PPi) as the phosphoryl donor, unlike the ATP-dependent phosphofructokinase (PFK).[1][2] This reaction is a crucial step in both glycolysis and gluconeogenesis. PFP is typically a cytosolic enzyme composed of catalytic β-subunits and regulatory α-subunits, forming a heterotetramer.[1][3][4][5] Its activity is allosterically regulated, most notably by the activator fructose-2,6-bisphosphate (Fru-2,6-bisP).[6][7][8] Measuring PFP activity is essential for understanding carbon flux, metabolic regulation, and stress responses in plants.

Principle of the Assay

The activity of PFP in the forward (glycolytic) direction is determined using a continuous spectrophotometric coupled enzyme assay. The principle involves the following steps:

-

PFP Reaction: PFP converts fructose-6-phosphate (F6P) and pyrophosphate (PPi) into fructose-1,6-bisphosphate (F1,6BP) and inorganic phosphate (B84403) (Pi).

-

Coupling Reactions: The product, F1,6BP, is immediately cleaved by aldolase (ALD) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP).

-

Triosephosphate Isomerase (TPI) then converts GAP into DHAP.

-

Finally, glycerol-3-phosphate dehydrogenase (GDH) reduces the two molecules of DHAP to glycerol-3-phosphate, a reaction that consumes two molecules of NADH.

The rate of PFP activity is directly proportional to the rate of NADH oxidation, which is monitored as a decrease in absorbance at a wavelength of 340 nm.[9] The inclusion of the allosteric activator Fructose-2,6-bisphosphate is crucial for measuring the maximum potential enzyme activity.[6][8]

Experimental Protocols

A. Plant Tissue Extraction

This protocol describes the preparation of a crude enzyme extract from plant leaf tissue.

-

Sample Preparation: Harvest fresh plant tissue (e.g., leaves) and immediately freeze it in liquid nitrogen to halt metabolic activity. Store samples at -80°C until use.

-

Homogenization:

-

Grind approximately 100-200 mg of frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[1]

-

Transfer the frozen powder to a microcentrifuge tube containing 1 mL of ice-cold Extraction Buffer (see Table 1).

-

Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

-

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

-

Extract Collection: Carefully transfer the supernatant, which contains the soluble proteins including PFP, to a new pre-chilled tube. Keep the extract on ice at all times. This is the crude enzyme extract.

B. Protein Quantification

To normalize enzyme activity, the total protein concentration of the crude extract must be determined. The Bradford method is a common and suitable assay.[10]

-

Prepare a standard curve using Bovine Serum Albumin (BSA) standards.

-

Dilute a small aliquot of the plant extract.

-

Add Bradford reagent to the standards and diluted samples.

-

Measure the absorbance at 595 nm after a short incubation period.

-

Calculate the protein concentration of the extract based on the standard curve.

C. PFP Enzyme Activity Assay

This spectrophotometric assay measures PFP activity by monitoring NADH consumption at 340 nm.

-

Reaction Mixture: Prepare a master mix for the assay according to the concentrations in Table 2. Prepare enough for all samples, controls, and a blank.

-

Spectrophotometer Setup: Set up a spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C or 30°C.

-

Assay Procedure:

-

Pipette 950 µL of the Assay Master Mix into a 1 mL cuvette.

-

Add 50 µL of the crude plant extract to the cuvette and mix by gentle inversion.

-

Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm for 2-3 minutes to measure any background reactions (activity in the absence of PPi). The rate should be stable and low.

-

Initiate the PFP reaction by adding 20 µL of the PPi starting solution.

-

Immediately mix and start recording the absorbance at 340 nm every 15-20 seconds for 5-10 minutes. The rate of decrease in absorbance should be linear.

-

D. Calculation of Enzyme Activity

The activity of PFP is calculated from the linear rate of change in absorbance.

-

Calculate the rate of reaction (ΔA₃₄₀/min): Determine the slope of the linear portion of the absorbance vs. time curve. Subtract the background rate from the PPi-initiated rate.

-

Calculate Enzyme Activity (Units/mL): Use the Beer-Lambert law.

Activity (µmol/min/mL) = (ΔA₃₄₀/min × Vtotal) / (ε × l × 2 × Vsample)

-

ΔA₃₄₀/min: Rate of absorbance change per minute.

-

Vtotal: Total volume of the assay (e.g., 1.02 mL).

-

ε (epsilon): Molar extinction coefficient for NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

-

l: Path length of the cuvette (typically 1 cm).

-

2: Stoichiometric factor (2 moles of NADH are oxidized per mole of F1,6BP produced).

-

Vsample: Volume of the enzyme extract added to the assay (e.g., 0.05 mL).

-

-

Calculate Specific Activity (Units/mg protein):

Specific Activity = Activity (Units/mL) / Protein Concentration (mg/mL)

-

Unit Definition: One unit (U) of PFP activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate (consuming 2 µmol of NADH) per minute under the specified assay conditions.

-

Data Presentation

Tables for Experimental Protocols

Table 1: Plant Enzyme Extraction Buffer

| Component | Stock Concentration | Final Concentration | Purpose |

|---|---|---|---|

| HEPES-KOH (pH 8.0) | 1 M | 50 mM | Buffering agent |

| EDTA | 0.5 M | 2 mM | Chelates divalent cations, inhibits metalloproteases |

| Dithiothreitol (DTT) | 1 M | 2 mM | Reducing agent, protects enzyme sulfhydryl groups |

| MgCl₂ | 1 M | 5 mM | Required cofactor for PFP[6][8] |

| Polyvinylpyrrolidone (PVP-40) | Powder | 2% (w/v) | Binds and removes phenolic compounds |

| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 100 mM (in isopropanol) | 1 mM | Protease inhibitor |

| Protease Inhibitor Cocktail | 100x | 1x | Broad-spectrum protease inhibition |

| Ultrapure Water | - | To final volume | Solvent |

Note: Add DTT, PMSF, and protease inhibitors to the buffer immediately before use.

Table 2: PFP Activity Assay Reaction Mixture

| Component | Stock Concentration | Final Concentration in Assay | Purpose |

|---|---|---|---|

| HEPES-KOH (pH 8.0) | 1 M | 100 mM | Buffering agent |

| MgCl₂ | 1 M | 5 mM | Required cofactor[6][8] |

| Fructose-6-Phosphate (F6P) | 100 mM | 5 mM | Substrate |

| NADH | 10 mM | 0.2 mM | Co-substrate for coupled reaction |

| Fructose-2,6-bisphosphate | 100 µM | 1 µM | Allosteric activator[3][6][7] |

| Aldolase | 500 U/mL | 1 U/mL | Coupling enzyme |

| Triosephosphate Isomerase | 5000 U/mL | 10 U/mL | Coupling enzyme |

| Glycerol-3-P Dehydrogenase | 1000 U/mL | 2 U/mL | Coupling enzyme |

| Reaction Starter | |||

| Sodium Pyrophosphate (PPi) | 100 mM | 2 mM | Substrate |

Note: The final volume is typically 1 mL, initiated with the addition of PPi after the plant extract.

Mandatory Visualization

Caption: Coupled enzyme assay for measuring PFP activity.

Caption: Workflow for PFP enzyme activity measurement.

References

- 1. Pyrophosphate: fructose-6-phosphate 1-phosphotransferase (PFP) regulates carbon metabolism during grain filling in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the Activities and Some Properties of Pyrophosphate and ATP Dependent Fructose-6-Phosphate 1-Phosphotransferases of Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pyrophosphate-fructose 6-phosphate 1-phosphotransferase (PFP1) regulates starch biosynthesis and seed development via heterotetramer formation in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic properties of pyrophosphate:fructose-6-phosphate phosphotransferase from germinating castor bean endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A kinetic study of pyrophosphate: fructose-6-phosphate phosphotransferase from potato tubers. Application to a microassay of fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Properties of Pyrophosphate:Fructose-6-Phosphate Phosphotransferase from Germinating Castor Bean Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purification of Pyrophosphate-Fructose-6-Phosphate 1-Phosphotransferase (PFP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophosphate-fructose-6-phosphate 1-phosphotransferase (PFP), also known as pyrophosphate-dependent phosphofructokinase (PFPase), is a key enzyme in the regulation of carbohydrate metabolism in plants and some protists. It catalyzes the reversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, utilizing pyrophosphate (PPi) as the phosphoryl donor. This enzyme plays a crucial role in both glycolysis and gluconeogenesis, making it a target of interest for research in plant physiology, metabolic engineering, and drug development. These application notes provide a detailed protocol for the purification of PFP from potato tubers, based on a modified high-yield procedure, along with methods for assessing its activity.

Metabolic Role of PFP

PFP is a cytosolic enzyme that provides a bypass for the ATP-dependent phosphofructokinase (PFK) reaction in glycolysis and the fructose-1,6-bisphosphatase (FBPase) reaction in gluconeogenesis.[1] Its activity is allosterically regulated by fructose-2,6-bisphosphate, a potent activator. The reversible nature of the PFP-catalyzed reaction allows for metabolic flexibility, enabling the cell to adapt to changing energy demands and substrate availability.

Caption: Role of PFP in Glycolysis and Gluconeogenesis.

Experimental Protocols

Materials and Buffers

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Buffer A (Phosphocellulose Equilibration): 50 mM Tris-HCl (pH 8.0), 10 mM 2-mercaptoethanol, 1 mM EDTA.

-

Buffer B (Phosphocellulose Wash): Buffer A containing 30 mM Sodium Pyrophosphate.

-

Buffer C (Phosphocellulose Elution): Buffer A containing 50 mM Sodium Pyrophosphate.

-

Buffer D (Anion Exchange Equilibration): 20 mM Tris-HCl (pH 8.0), 10 mM 2-mercaptoethanol.

-

Buffer E (Anion Exchange Elution): Buffer D containing a linear gradient of 0-0.5 M NaCl.

-

Buffer F (Gel Filtration): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM 2-mercaptoethanol.

Purification Workflow

Caption: PFP Purification Workflow from Potato Tubers.

Detailed Purification Protocol

This protocol is adapted from a high-yield purification method for PFP from potato tubers.[2]

-

Homogenization:

-

Wash and peel fresh potato tubers.

-

Homogenize 1 kg of potato tubers in 2 L of cold Extraction Buffer using a blender.

-

Filter the homogenate through several layers of cheesecloth.

-

-

Centrifugation:

-

Centrifuge the filtered homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (crude extract).

-

-

Heat Treatment:

-

Rapidly heat the crude extract to 60°C in a water bath and hold for 5 minutes.

-

Cool the extract rapidly in an ice bath.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C to remove precipitated proteins.

-

-

Polyethylene Glycol (PEG) Fractionation:

-

Slowly add solid PEG 8000 to the supernatant to a final concentration of 4% (w/v) while gently stirring on ice.

-

After 30 minutes of equilibration, centrifuge at 10,000 x g for 20 minutes.

-

Discard the pellet.

-

Add more solid PEG 8000 to the supernatant to a final concentration of 12% (w/v).

-

Equilibrate for 30 minutes and centrifuge as before.

-

Resuspend the pellet (containing PFP) in a minimal volume of Buffer A.

-

-

Phosphocellulose Affinity Chromatography:

-

Apply the resuspended pellet to a Whatman P11 phosphocellulose column pre-equilibrated with Buffer A.

-

Wash the column with Buffer A until the A280 returns to baseline.

-

Wash the column with Buffer B.

-

Elute PFP with Buffer C.

-

Collect fractions and assay for PFP activity.

-

-

Anion Exchange Chromatography:

-

Pool the active fractions from the phosphocellulose column and dialyze against Buffer D.

-

Apply the dialyzed sample to a Q-Sepharose "Fast Flow" column pre-equilibrated with Buffer D.

-

Wash the column with Buffer D.

-

Elute the bound proteins with a linear gradient of 0-0.5 M NaCl in Buffer E.

-

Collect fractions and assay for PFP activity.

-

-

Gel Filtration Chromatography:

-

Pool the active fractions from the anion exchange column and concentrate using an ultrafiltration device.

-

Apply the concentrated sample to a Superose 6 "Prep grade" gel filtration column pre-equilibrated with Buffer F.

-

Elute the protein with Buffer F.

-

Collect fractions and assay for PFP activity and protein concentration.

-

Pool the fractions containing pure PFP.

-

PFP Activity Assay

The activity of PFP is determined by a coupled enzyme assay. In the forward (glycolytic) direction, the production of fructose-1,6-bisphosphate is coupled to its cleavage by aldolase, followed by the oxidation of NADH by triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[3]

Assay Mixture (1 mL total volume):

-

50 mM Tris-HCl (pH 8.0)

-

5 mM MgCl₂

-

10 mM Fructose-6-Phosphate

-

0.2 mM NADH

-

1 unit Aldolase

-

1 unit Triose-phosphate isomerase

-

1 unit Glycerol-3-phosphate dehydrogenase

-

Enzyme sample (purified PFP fraction)

Procedure:

-

Add all components except sodium pyrophosphate to a cuvette and incubate at 25°C for 5 minutes to allow for the reaction of any contaminating triose phosphates.

-

Initiate the reaction by adding 1 mM Sodium Pyrophosphate.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

One unit of PFP activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Data Presentation

Table 1: Purification of Pyrophosphate-Fructose-6-Phosphate 1-Phosphotransferase from Potato Tubers

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |

| Crude Extract | 2500 | 500 | 0.2 | 100 | 1 |

| Heat Treatment | 1500 | 480 | 0.32 | 96 | 1.6 |

| PEG (4-12%) | 350 | 450 | 1.29 | 90 | 6.5 |

| Phosphocellulose | 45 | 360 | 8.0 | 72 | 40 |

| Q-Sepharose | 5 | 250 | 50.0 | 50 | 250 |

| Superose 6 | 2.4 | 210 | 87.5 | 42 | 437.5 |

Note: The data presented in this table is a representative example based on published results and may vary depending on the starting material and experimental conditions.[2]

Conclusion

This application note provides a comprehensive protocol for the purification of active pyrophosphate-fructose-6-phosphate 1-phosphotransferase from potato tubers. The detailed methodology, including buffer compositions and a step-by-step purification workflow, is intended to guide researchers in obtaining highly pure and active PFP for downstream applications. The provided enzyme activity assay protocol allows for the reliable quantification of PFP activity throughout the purification process. The successful purification of PFP is a critical first step for further characterization of its kinetic properties, structural analysis, and for screening potential inhibitors or activators, which may have applications in agriculture and drug discovery.

References

Application Note: High-Throughput Kinetic Assay for Pyrophosphate: Fructose-6-Phosphate 1-Phosphotransferase (PFP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrophosphate: Fructose-6-Phosphate 1-Phosphotransferase (PFP or PPi-PFK) is a key cytosolic enzyme in the carbohydrate metabolism of plants and various microorganisms.[1] It catalyzes the reversible phosphorylation of D-fructose-6-phosphate (F6P) to D-fructose-1,6-bisphosphate (FBP) using inorganic pyrophosphate (PPi) as the phosphoryl donor.[1][2] This places PFP at a crucial junction, capable of functioning in both glycolysis (forward reaction) and gluconeogenesis (reverse reaction).[2] In plants, PFP is a key regulatory point in glycolysis and is strongly activated by the signaling molecule fructose-2,6-bisphosphate (F2,6BP).[1][3] Given its central role and unique pyrophosphate dependency, PFP is a potential target for the development of novel herbicides and antimicrobial agents. This application note details a robust, continuous, enzyme-coupled spectrophotometric assay for monitoring PFP kinetics in a high-throughput 96-well plate format.

Assay Principle

The kinetic activity of PFP is determined by monitoring the consumption or production of NADH/NADPH, which exhibits a strong absorbance at 340 nm. A set of coupling enzymes is used to link the product of the PFP reaction to this change in absorbance. The assay can be configured to measure either the forward (glycolytic) or reverse (gluconeogenic) reaction.

-

Forward (Glycolytic) Reaction: The FBP produced by PFP is cleaved by aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). Triosephosphate isomerase (TPI) converts DHAP to GAP. Subsequently, glycerol-3-phosphate dehydrogenase (GDH) reduces GAP to glycerol-3-phosphate, oxidizing one molecule of NADH to NAD+ for each molecule of FBP produced. The rate of PFP activity is directly proportional to the rate of NADH decrease.

-

Reverse (Gluconeogenic) Reaction: The F6P produced by PFP is converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The rate of PFP activity is directly proportional to the rate of NADPH increase.

Experimental Protocols

I. Materials and Reagents

-

Enzymes: PFP (purified), Aldolase, Triosephosphate Isomerase (TPI), Glycerol-3-Phosphate Dehydrogenase (GDH), Phosphoglucose Isomerase (PGI), Glucose-6-Phosphate Dehydrogenase (G6PDH).

-

Substrates & Cofactors: D-Fructose-6-Phosphate (F6P), D-Fructose-1,6-Bisphosphate (FBP), Sodium Pyrophosphate (PPi), Sodium Phosphate (Pi), NADH, NADP+, MgCl₂, Fructose-2,6-Bisphosphate (F2,6BP).

-

Buffers: HEPES or Tris-HCl buffer.

-

Equipment: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm, 96-well UV-transparent microplates.

II. Reagent Preparation

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, pH 7.5. Prepare a stock solution and adjust the pH at room temperature.

-

Substrate Stocks:

-

100 mM F6P in ddH₂O.

-

10 mM FBP in ddH₂O.